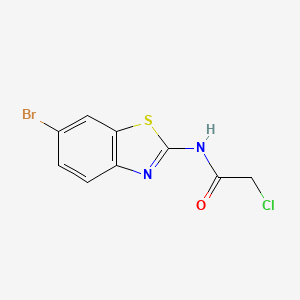

N-(6-bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide

説明

N-(6-Bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide is a benzothiazole-derived acetamide compound characterized by a bromine substituent at the 6-position of the benzothiazole ring and a chloroacetamide group at the 2-position. Benzothiazoles are heterocyclic scaffolds with broad applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and biological activity . This compound has been cataloged as a research chemical but is currently listed as discontinued in commercial suppliers’ inventories .

特性

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2OS/c10-5-1-2-6-7(3-5)15-9(12-6)13-8(14)4-11/h1-3H,4H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPBQZGBHBXROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=N2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368351 | |

| Record name | N-(6-Bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3427-31-4 | |

| Record name | N-(6-Bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(6-bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide typically involves the reaction of 6-bromo-2-aminobenzothiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve 6-bromo-2-aminobenzothiazole in an appropriate solvent, such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.

- Stir the reaction mixture at room temperature for several hours.

- After completion, the reaction mixture is washed with water and the organic layer is separated.

- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.

- Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize the purity and yield of the final product.

化学反応の分析

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroacetamide group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the bromine atom or to modify the benzothiazole ring.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Formation of N-substituted derivatives of the original compound.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dehalogenated or reduced benzothiazole derivatives.

科学的研究の応用

N-(6-bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide has several scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used in studies to investigate its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

作用機序

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied. For example, if the compound is used as an antimicrobial agent, it may target bacterial enzymes or cell wall synthesis pathways.

類似化合物との比較

Halogen Substituents

- N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide (CID 959639) : Replacing bromine with chlorine at the 6-position reduces steric bulk and alters electronic properties. The chloro analog (C₉H₇ClN₂OS) shares a planar acetamide-benzothiazole core but exhibits distinct collision cross-section (CCS) values in mass spectrometry due to differences in halogen polarizability .

- This compound is commercially available and used in pharmaceutical intermediate synthesis .

Methoxy and Methyl Substituents

- 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide : The methoxy group at the 6-position increases electron density on the benzothiazole ring, favoring π-π stacking interactions. The adamantyl group confers lipophilicity, as seen in its crystal structure, which forms H-bonded dimers and C–H⋯π interactions .

- N-(6-Methyl-1,3-benzothiazol-2-yl)-2-(3-chlorophenyl)acetamide : Methyl substitution reduces steric hindrance compared to bromine, while the 3-chlorophenyl acetamide side chain introduces additional aromatic interactions, as reported in patent applications .

Modifications to the Acetamide Side Chain

- N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) : Replacing the chlorine in 2-chloroacetamide with a 4-methylpiperazine group enhances water solubility and introduces basicity. This derivative, synthesized via nucleophilic substitution, demonstrates anticancer activity in preliminary assays .

- N-(2-Benzothiazol-2-ylamino)-2-oxoethyl)benzamide: The acetamide side chain is extended to include a benzamide group, enabling additional hydrogen bonding and π-stacking, as observed in crystal structures of related benzamide derivatives .

Crystallographic and Intermolecular Interactions

- The chloroacetamide group adopts a near-planar conformation, similar to benzothiazole analogs .

- 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide : Forms H-bonded dimers via N–H⋯N interactions and stabilizes through S⋯S contacts (3.622 Å), which are absent in bromo- or chloro-substituted derivatives due to differences in substituent size and electronic effects .

Data Table: Comparative Analysis of Key Benzothiazole Acetamides

Research Findings and Functional Implications

- Synthetic Accessibility : The chloroacetamide group in the target compound enables nucleophilic substitution reactions, as demonstrated in the synthesis of BZ-IV . Bromine’s lower reactivity compared to chlorine may necessitate harsher conditions for further derivatization.

- Crystallographic Trends : Bromine’s larger atomic radius compared to chlorine or methoxy groups may disrupt S⋯S or C–H⋯π interactions observed in smaller substituents, impacting crystal packing and solubility .

生物活性

N-(6-bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, synthesis methods, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C₉H₆BrClN₂OS. Its structure features a benzothiazole moiety, which contributes to its unique chemical reactivity and biological activity. The presence of halogen substituents (bromine and chlorine) enhances its electrophilic character, making it a candidate for various biological interactions.

Antimicrobial Properties

Research has indicated that benzothiazole derivatives exhibit notable antimicrobial properties. This compound has been screened for its antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown promising results, with some derivatives demonstrating effectiveness against Mycobacterium tuberculosis , highlighting its potential as an anti-tubercular agent.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.6 - 125 | |

| Escherichia coli | 7.8 | |

| Mycobacterium tuberculosis | < 10 |

Antifungal Activity

In addition to antibacterial effects, this compound has been evaluated for antifungal activity. Compounds similar in structure have shown effectiveness against various fungal strains, including Candida albicans and Cryptococcus neoformans . The minimal inhibitory concentration (MIC) values suggest that this compound may serve as a lead structure for developing new antifungal agents .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound can bind to specific enzymes or receptors, inhibiting their activity. This interaction is facilitated by the presence of halogen atoms which enhance binding affinity through hydrogen bonding and hydrophobic interactions.

- DNA Interaction : Similar benzothiazole compounds have shown the ability to interact with DNA, suggesting that this compound may also influence genetic material directly.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Reaction with Cyanuric Chloride : This method involves the reaction between cyanuric chloride and benzothiazole derivatives to yield the desired compound in excellent yields.

- Direct Halogenation : Bromination of benzothiazole followed by chlorination at the acetamide position can also produce this compound efficiently.

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity:

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(6-bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a two-step approach involves:

- Step 1 : Bromination of 2-aminobenzothiazole derivatives using bromine in glacial acetic acid at controlled temperatures (<10°C) to yield 6-bromo-1,3-benzothiazol-2-amine .

- Step 2 : Reaction with chloroacetyl chloride in dimethylformamide (DMF) at room temperature, followed by recrystallization from ethanol to isolate the product . Optimization includes temperature control to minimize side reactions and spectroscopic monitoring (e.g., TLC) to track intermediate formation.

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of aromatic protons (δ 7.5–8.0 ppm), the chloroacetamide methylene group (δ ~4.2 ppm), and bromine-induced deshielding effects .

- IR Spectroscopy : Identification of amide C=O stretching (~1650–1700 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹) .

- Elemental Analysis : To verify stoichiometry (C, H, N, S, Cl, Br) within ±0.4% error .

Q. How can single-crystal X-ray diffraction (SC-XRD) be utilized to resolve molecular conformation and crystallographic parameters?

SC-XRD provides precise bond lengths, angles, and torsion angles. For chloroacetamide derivatives:

- Crystallize the compound in ethanol or dichloromethane via slow evaporation.

- Use MoKα radiation (λ = 0.71073 Å) for data collection.

- Refine structures using SHELXL, which handles hydrogen bonding and disorder modeling (e.g., Cl···Cl interactions at ~3.4 Å) .

- Analyze intermolecular interactions (e.g., C–H···O, π–π stacking) with Mercury CSD 2.0 .

Advanced Research Questions

Q. What strategies address discrepancies between computational predictions and experimental crystallographic data for this compound?

- Refinement Parameters : Adjust thermal displacement parameters (Ueq) for atoms showing high anisotropy.

- Hydrogen Bonding : Re-examine O–H···N and N–H···O interactions using difference Fourier maps to resolve electron density mismatches .

- Twinning Analysis : Apply Flack’s x parameter to handle centrosymmetric pseudo-merohedral twinning, which can distort dihedral angle measurements .

Q. How do substituent effects on the benzothiazole ring influence biological activity, and how can structure-activity relationships (SAR) be systematically evaluated?

- Substituent Screening : Synthesize analogs with varying electron-withdrawing (e.g., Br, Cl) or donating (e.g., OCH₃) groups at the 6-position.

- Biological Assays : Test against bacterial isolates (e.g., E. coli, S. aureus) using agar diffusion to correlate substituent polarity with antimicrobial potency .

- Computational Modeling : Perform DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity and docking studies to assess target binding (e.g., p38 MAP kinase) .

Q. What challenges arise in refining hydrogen atom positions in X-ray structures of halogenated benzothiazoles, and how are they mitigated?

- Disordered Hydrogens : Use SHELXL’s riding model for CH, CH₂, and CH₃ groups, fixing bond lengths at 0.95–0.99 Å .

- Hydrogen Bond Ambiguity : Apply PLATON’s SQUEEZE algorithm to model solvent-accessible voids contributing to false O–H···Cl contacts .

- Validation Tools : Cross-check with R₁/wR₂ convergence criteria (e.g., R₁ < 0.05 for high-resolution data) .

Q. How can conflicting NMR and IR data for amide tautomerism in this compound be resolved?

- Variable Temperature NMR : Monitor chemical shift changes in DMSO-d₆ at 25–100°C to detect keto-enol tautomerism.

- Solid-State IR : Compare with solution-phase spectra; solid-state hydrogen bonding (e.g., N–H···O=C) stabilizes the amide form, while solution spectra may show enolization .

- X-Ray Validation : Confirm dominant tautomer via SC-XRD bond lengths (e.g., C=O at ~1.22 Å vs. C–O at ~1.36 Å for enol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。